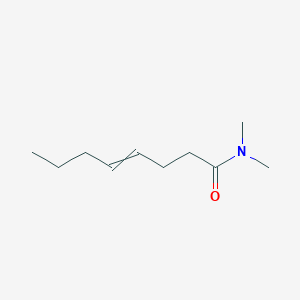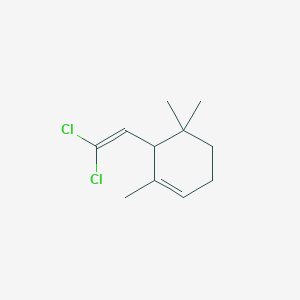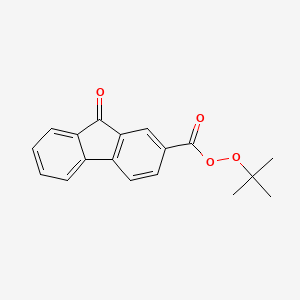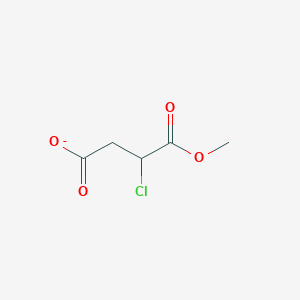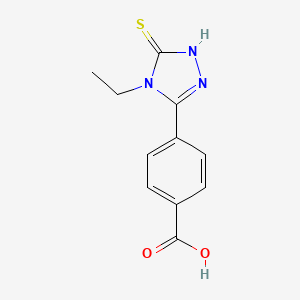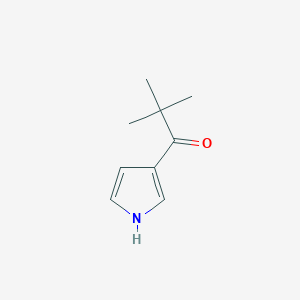![molecular formula C11H10BrNO3 B14360976 Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- CAS No. 90288-55-4](/img/structure/B14360976.png)
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- is a complex organic compound that features a phenol group substituted with a 4-bromo-3-methyl-5-isoxazolylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- typically involves multiple steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Etherification: The final step involves the formation of the ether linkage between the phenol and the substituted isoxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
90288-55-4 |
|---|---|
Formule moléculaire |
C11H10BrNO3 |
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10BrNO3/c1-7-11(12)10(16-13-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3 |
Clé InChI |
RYJQJSYXFRDXDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Br)COC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


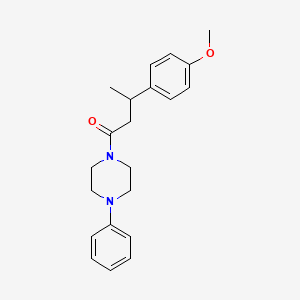
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
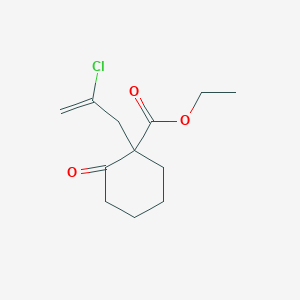

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
